1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine
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Overview
Description
1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with methoxy-substituted ketones or aldehydes, followed by cyclization to form the pyrazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural configuration and the biological system . The pathways involved often include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:
1-Methyl-3-methoxy-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of a cyclopropyl group.
3-Methoxy-1H-pyrazol-4-amine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its cyclopropyl group, which can influence its chemical properties and interactions with biological targets .
Biological Activity
1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound, consolidating findings from various research sources.
Molecular Characteristics:
- Molecular Formula: C8H10N4O
- Molecular Weight: 178.19 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its roles in antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising results against several bacterial strains:
Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 8 |
Escherichia coli | 12 | 16 |
Candida albicans | 10 | 32 |
These results suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The compound's mechanism involves the modulation of cell cycle proteins and apoptosis-related pathways.
Case Study:
A study conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in:
- Cell Viability Reduction: Approximately 70% at a concentration of 50 µM after 48 hours.
- Apoptosis Induction: Increased levels of cleaved caspase-3 and PARP were observed, indicating activation of apoptotic pathways .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme involved in pyrimidine biosynthesis, which is critical for rapidly dividing cells such as cancer cells .
- Receptor Modulation: It may also interact with various receptors involved in cell signaling pathways, leading to altered cellular responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar pyrazole derivatives:
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-cyclopropyl-3-methoxypyrazol-4-amine |
InChI |
InChI=1S/C7H11N3O/c1-11-7-6(8)4-10(9-7)5-2-3-5/h4-5H,2-3,8H2,1H3 |
InChI Key |
VVZKSVQVFLJXPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1N)C2CC2 |
Origin of Product |
United States |
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